molecular formula C8H12 B148878 Fucoserratene CAS No. 33580-05-1

Fucoserratene

Cat. No.: B148878
CAS No.: 33580-05-1
M. Wt: 108.18 g/mol
InChI Key: HOXGZVUCAYFWGR-YMBWGVAGSA-N
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Description

Fucoserratene is an organic compound with the molecular formula C8H12 It is a type of triene, which means it contains three double bonds within its carbon chain The specific configuration of these double bonds is indicated by the (3E,5Z) notation, which describes the geometric isomerism of the compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fucoserratene can be achieved through several methods. One common approach involves the use of alkyne metathesis, where an alkyne precursor undergoes a series of reactions to form the desired triene. Another method involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone to form the triene. The reaction conditions typically involve the use of a strong base, such as sodium hydride, and an inert atmosphere to prevent oxidation .

Industrial Production Methods

On an industrial scale, this compound can be produced through catalytic processes that involve the use of transition metal catalysts. These catalysts facilitate the formation of the triene from simpler precursors, such as alkenes or alkynes. The reaction conditions often include high temperatures and pressures to achieve the desired yield and purity.

Chemical Reactions Analysis

Types of Reactions

Fucoserratene undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while reduction can produce alkanes. Substitution reactions can result in halogenated derivatives .

Scientific Research Applications

Fucoserratene has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and other biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Fucoserratene involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular signaling pathways, resulting in various biological effects. The exact molecular targets and pathways involved depend on the specific context and application .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to Fucoserratene include:

Uniqueness

This compound is unique due to its specific geometric isomerism and the resulting chemical properties. This configuration can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications .

Properties

CAS No.

33580-05-1

Molecular Formula

C8H12

Molecular Weight

108.18 g/mol

IUPAC Name

(3E,5Z)-octa-1,3,5-triene

InChI

InChI=1S/C8H12/c1-3-5-7-8-6-4-2/h3,5-8H,1,4H2,2H3/b7-5+,8-6-

InChI Key

HOXGZVUCAYFWGR-YMBWGVAGSA-N

SMILES

CCC=CC=CC=C

Isomeric SMILES

CC/C=C\C=C\C=C

Canonical SMILES

CCC=CC=CC=C

Purity

90% min.

Synonyms

1,3E,5Z-Octatriene

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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